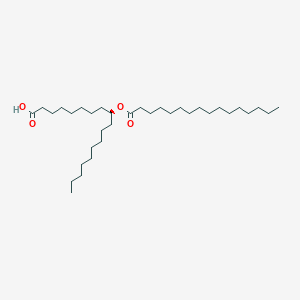

(9S)-9-hexadecanoyloxyoctadecanoic acid

Vue d'ensemble

Description

9-PAHSA is a newly identified endogenous lipid that belongs to a collection of branched fatty acid esters of hydroxy fatty acids (FAHFAs). It is found in wild-type and AG4OX mice, as well as humans, and is reduced in the serum and adipose tissues of insulin-resistant humans. 9-PAHSA improves glucose tolerance, stimulates insulin secretion, and has anti-inflammatory effects in mice. 9(S)-PAHSA is the S enantiomer of 9-PAHSA. There are no published reports on the activity of this enantiomer.

Applications De Recherche Scientifique

Identification in Human Urine

(9S)-9-hexadecanoyloxyoctadecanoic acid, also known as 9,10-epoxyoctadecanoic acid, has been detected in human urine. The study utilized gas chromatography-mass spectrometry for analysis, providing insights into human metabolism and potentially indicating health or disease states (Ulsaker & Teien, 1995).

Anti-Tumor Properties

Research on 9s-hydroxy-octadecadienoic acid (9S-HOD), a related compound, indicates anti-tumor effects in vitro and in vivo. The study explored its impact on acute leukemia HL-60 cells, showing cytotoxicity and apoptosis induction (Li et al., 2016).

Biochemical Reactions with Lewis Acids

Methyl 12,13-epoxyoctadec-9-enoate and methyl 9,10-epoxyoctadec-12-enoate, which are structurally similar to this compound, react with boron trifluoride etherate to form mixtures of cyclic and unsaturated acyclic compounds. This highlights its potential use in synthetic organic chemistry (Canonica et al., 1969).

Antibacterial Activity

The ester of 9-octadecanoic acid and hexadecanoic acid, structurally related to this compound, exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential use in antibacterial applications (Pu et al., 2010).

Inhibition of Cell Migrations

9S-HODE, a related compound, demonstrated strong inhibition of migration in cultured porcine aortic endothelial cells and human mononuclear cells. This could be relevant in studies of inflammation or cancer metastasis (Pankonin et al., 1988).

Preventive Effects in Mammary Carcinogenesis

9-cis-retinoic acid, a compound with a similar structure, has shown efficacy in reducing tumor incidence and burden in a mammary carcinogenesis model, indicating potential applications in cancer prevention (Anzano et al., 1994).

Mécanisme D'action

- The primary target of 9(S)-HODE is the peroxisome proliferator-activated receptor gamma (PPARγ) in humans . PPARγ is a nuclear receptor involved in regulating gene expression related to lipid metabolism, inflammation, and glucose homeostasis.

- 9(S)-HODE affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

(9S)-9-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQWHZLXDBVXML-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

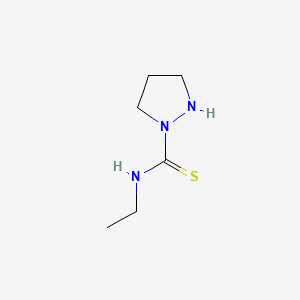

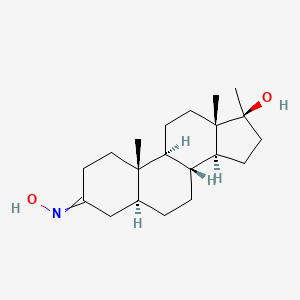

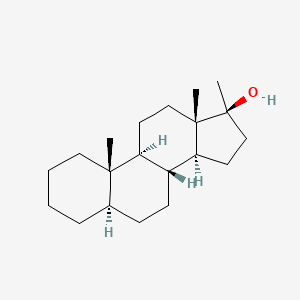

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-8-thia-4-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),4-triene](/img/structure/B593282.png)

![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)

![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)